Benzene, 1-ethynyl-2-(phenylethynyl)- CAS registry number and physical properties
Benzene, 1-ethynyl-2-(phenylethynyl)- CAS registry number and physical properties
An In-depth Technical Guide to Benzene, 1-ethynyl-2-(phenylethynyl)-
This guide provides a comprehensive overview of the chemical compound Benzene, 1-ethynyl-2-(phenylethynyl)-, a notable member of the 1,2-dialkynylbenzene family. These molecules are of significant interest to the research community due to their unique electronic properties and their potential as precursors for complex molecular architectures and advanced materials. This document details the compound's identification, physical and chemical properties, a robust synthetic protocol, and its potential applications, grounded in established chemical principles.
Compound Identification and Physical Properties
The fundamental identification and key physical characteristics of Benzene, 1-ethynyl-2-(phenylethynyl)- are crucial for any experimental design.
1.1. Nomenclature and Registration
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Systematic IUPAC Name: 1-Ethynyl-2-(phenylethynyl)benzene
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CAS Registry Number: 143192-60-3[1]
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Molecular Formula: C₁₆H₁₀[1]
1.2. Physical and Chemical Properties
While extensive experimental data for this specific isomer is not widely published, we can infer its properties from its molecular structure and data from closely related analogues, such as its isomer 1-ethynyl-4-(phenylethynyl)benzene.
| Property | Value / Expected Value | Source / Rationale |
| Molecular Weight | 202.26 g/mol | Calculated from formula C₁₆H₁₀[2] |
| Monoisotopic Mass | 202.07825 Da | Calculated |
| Physical State | Expected to be a solid at STP | Based on related isomers[2] |
| Color | Expected to be a white or off-white solid | Analogy with 1-ethynyl-4-(phenylethynyl)benzene[2] |
| Melting Point | Not specified. The 1,4-isomer melts at 90 °C.[2] | Isomeric comparison |
| Solubility | Expected to be soluble in common organic solvents (THF, CH₂Cl₂, Chloroform, Toluene) | General property of nonpolar aromatic hydrocarbons |
| Stability | Likely sensitive to light and air, handle under inert atmosphere | Analogy with 1-ethynyl-4-(phenylethynyl)benzene[2] |
Synthesis Methodology: A Protocol for Sonogashira Cross-Coupling
The construction of the C(sp²)-C(sp) bond is most efficiently achieved via palladium-catalyzed cross-coupling reactions. The Sonogashira reaction is the preeminent method for this transformation, utilizing a dual-catalyst system of palladium and copper(I).[3][4][5]
2.1. Scientific Principle of the Sonogashira Reaction
The reaction mechanism involves two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the aryl halide and the final reductive elimination of the product. The copper cycle generates a copper(I) acetylide intermediate, which then transmetalates with the palladium complex.[5][6] This cooperative catalysis allows the reaction to proceed under mild conditions with high yields.[5] The choice of a mild amine base, such as triethylamine or diisopropylamine, is critical for both neutralizing the HX by-product and serving as a solvent.[3]
2.2. Proposed Synthetic Workflow
A reliable route to synthesize 1-ethynyl-2-(phenylethynyl)benzene involves a sequential, two-step Sonogashira coupling starting from a 1,2-dihalobenzene. Using a TMS-protected alkyne in the first step ensures selective coupling.
Caption: Proposed three-step synthesis of the target compound.
2.3. Detailed Experimental Protocol
Trustworthiness in synthesis relies on meticulous execution and an understanding of each component's function.
Materials:
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1,2-Diiodobenzene
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Trimethylsilylacetylene (TMSA)[7]
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][7]
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Copper(I) iodide (CuI)[7]
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Triethylamine (Et₃N), freshly distilled and degassed
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Potassium carbonate (K₂CO₃)
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Anhydrous solvents: Tetrahydrofuran (THF), Methanol (MeOH)
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Standard glassware, Schlenk line, and inert atmosphere (Argon or Nitrogen)
Procedure:
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Step 1: Synthesis of 1-Iodo-2-((trimethylsilyl)ethynyl)benzene
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To a flame-dried Schlenk flask under an argon atmosphere, add 1,2-diiodobenzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.05 eq).
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Add degassed triethylamine (20 mL per mmol of diiodobenzene).
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Slowly add trimethylsilylacetylene (1.1 eq) via syringe.
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Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, filter the mixture through a pad of Celite to remove catalyst residues and wash with ethyl acetate.
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Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane) to yield the monosubstituted product.
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Step 2: Synthesis of 1-((Trimethylsilyl)ethynyl)-2-(phenylethynyl)benzene
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In a separate Schlenk flask, dissolve the product from Step 1 (1.0 eq) in degassed triethylamine.
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Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.05 eq).
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Add phenylacetylene (1.2 eq) dropwise.
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Heat the mixture to 60 °C and stir for 5-8 hours, monitoring by TLC.[7]
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After cooling, perform the same workup and purification as in Step 1 to isolate the disubstituted, protected product.
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Step 3: Deprotection to Yield 1-Ethynyl-2-(phenylethynyl)benzene
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Dissolve the purified product from Step 2 in a 1:1 mixture of THF and Methanol.
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Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.[11]
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Stir vigorously at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting material.
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Quench the reaction with water and extract with ethyl acetate or diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product, 1-ethynyl-2-(phenylethynyl)benzene. Further purification can be achieved by recrystallization.
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Chemical Reactivity and Potential Applications
The unique arrangement of two proximate alkyne functionalities in 1-ethynyl-2-(phenylethynyl)benzene imparts significant reactivity and potential utility.
3.1. Enediyne Reactivity and Bergman Cyclization
The core structure is a substituted enediyne. Enediynes are renowned for their ability to undergo the Bergman cyclization, a thermal or photochemically induced reaction that generates a highly reactive p-benzyne diradical. This diradical is capable of abstracting hydrogen atoms from nearby molecules, a mechanism that forms the basis of the antitumor activity of natural enediyne antibiotics. The potential for 1-ethynyl-2-(phenylethynyl)benzene to act as a Bergman cyclization precursor makes it a target for research in medicinal chemistry and drug development.[12]
3.2. Precursor for Advanced Materials
The rigid, conjugated structure makes this molecule an excellent building block for advanced organic materials.
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Macrocycles and Polymers: Oxidative coupling of the terminal alkyne can lead to the formation of novel diacetylene macrocycles and conjugated polymers with interesting electronic and photophysical properties.[13]
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Organic Electronics: The extended π-system is characteristic of materials used in organic electronics. Derivatives could be explored for applications in molecular wires or as components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[14]
Spectroscopic Characterization Profile
While the specific spectrum for this compound is not available, a reliable profile can be predicted based on data from closely related analogues such as 1-chloro-2-(phenylethynyl)benzene and 1-trifluoromethyl-2-(phenylethynyl)benzene.[15]
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Protons: Expect a series of complex multiplets between δ 7.20-7.70 ppm, corresponding to the 9 protons of the two benzene rings.
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Alkynyl Proton: A sharp singlet is expected around δ 3.1-3.5 ppm for the terminal C≡C-H proton. Its exact position can be sensitive to solvent and concentration.
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-
¹³C NMR (100 MHz, CDCl₃):
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Aromatic Carbons: Multiple signals are expected in the δ 120-140 ppm region.
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Alkynyl Carbons: Four distinct signals for the two alkyne units are predicted in the δ 80-100 ppm range. The substitution pattern will render all four carbons magnetically inequivalent.
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High-Resolution Mass Spectrometry (HRMS-EI):
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The calculated exact mass for the molecular ion [M]⁺ (C₁₆H₁₀) is 202.07825. This value is a critical parameter for confirming the elemental composition of the synthesized product.
-
References
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